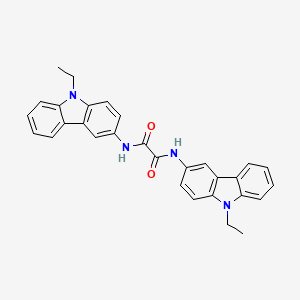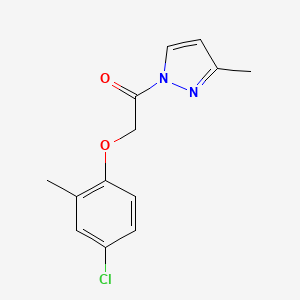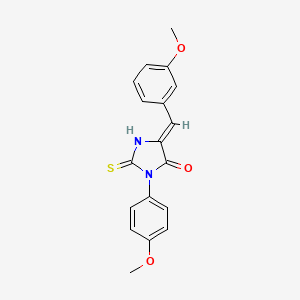
N,N'-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide typically involves the reaction of 9-ethyl-9H-carbazole-3-amine with ethanediamide. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or toluene. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with higher oxidation states, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbazole derivatives.
科学的研究の応用
N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its photochemical properties and potential use in organic light-emitting diodes (OLEDs).
Biology: Research has explored the compound’s potential as a fluorescent probe for biological imaging and as a component in biosensors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in drug delivery systems.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as conductive polymers and photovoltaic devices.
作用機序
The mechanism by which N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s photochemical properties allow it to absorb and emit light, making it useful in applications such as OLEDs and photovoltaic devices. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways.
類似化合物との比較
Similar Compounds
9-ethyl-9H-carbazole: A simpler carbazole derivative with similar photochemical properties.
1,3-bis(N-carbazolyl)benzene: Another carbazole derivative used in OLEDs and other photochemical applications.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: A more complex carbazole derivative with enhanced photochemical stability and charge transport properties.
Uniqueness
N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide is unique due to its specific chemical structure, which imparts distinct photochemical and thermal properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.
特性
分子式 |
C30H26N4O2 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
N,N'-bis(9-ethylcarbazol-3-yl)oxamide |
InChI |
InChI=1S/C30H26N4O2/c1-3-33-25-11-7-5-9-21(25)23-17-19(13-15-27(23)33)31-29(35)30(36)32-20-14-16-28-24(18-20)22-10-6-8-12-26(22)34(28)4-2/h5-18H,3-4H2,1-2H3,(H,31,35)(H,32,36) |
InChIキー |
SDOCXTTURWIKHM-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590029.png)
![12,14-dimethyl-17-phenyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B11590036.png)
![(5Z)-5-({3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590042.png)
![(2E)-N-benzyl-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590045.png)
![1-Isobutoxy-8,8-dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene](/img/structure/B11590051.png)
![methyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11590052.png)

![5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11590063.png)
![(4Z)-4-{[(2-hydroxy-1H-benzimidazol-6-yl)amino]methylene}-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11590071.png)
![(3aS,4R,9bR)-6-methoxy-4-(4-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11590074.png)
![(5Z)-3-(3,4-dimethylphenyl)-5-[(5-ethylthiophen-2-yl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590096.png)

![Methyl 7-(4-tert-butylphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11590113.png)
![6-amino-8-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11590126.png)
